Cas no 1805664-04-3 (Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate)

Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate
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- Inchi: 1S/C13H13F2NO3/c1-3-9-10(12(17)18-4-2)5-8(7-16)6-11(9)19-13(14)15/h5-6,13H,3-4H2,1-2H3
- InChI Key: LYOFDNKTGLZEFK-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(C#N)=CC(C(=O)OCC)=C1CC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 353
- XLogP3: 3.6
- Topological Polar Surface Area: 59.3
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010001240-250mg |
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate |
1805664-04-3 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
Alichem | A010001240-500mg |
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate |
1805664-04-3 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
Alichem | A010001240-1g |
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate |
1805664-04-3 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate Related Literature
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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5. Book reviews
Additional information on Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate (CAS No. 1805664-04-3): A Comprehensive Overview
Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate (CAS No. 1805664-04-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of multiple functional groups, including a cyano group, difluoromethoxy group, and ethyl ester moiety, makes it a versatile intermediate for the synthesis of more complex molecules.
The chemical structure of Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate can be described as a benzoic acid derivative with specific substitutions that enhance its reactivity and utility. The cyano group at the 5-position introduces a polar characteristic, while the difluoromethoxy group at the 3-position contributes to electron-withdrawing effects, influencing the overall electronic properties of the molecule. The ethyl ester group at the 2-position provides a site for further functionalization, making it an attractive candidate for drug development.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced biological activity. Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate has emerged as a key intermediate in the synthesis of various pharmacologically active agents. Its structural motifs are reminiscent of many known bioactive compounds, suggesting that it could serve as a precursor for drugs targeting different therapeutic areas.
One of the most compelling aspects of Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate is its potential in the development of anti-inflammatory and analgesic agents. The cyano and difluoromethoxy groups are known to modulate enzyme activity and receptor binding, which are critical mechanisms in pain relief and inflammation reduction. Preclinical studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes.
The pharmaceutical industry has been increasingly interested in fluorinated compounds due to their improved metabolic stability and bioavailability. The presence of two fluorine atoms in Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate enhances its lipophilicity, which is often beneficial for drug absorption and distribution within the body. This feature makes it an excellent candidate for developing oral medications with better pharmacokinetic profiles.
Another area where Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate shows promise is in the field of anticancer research. The unique combination of functional groups in this compound allows for selective interaction with cancer cell receptors and pathways. Early studies have indicated that derivatives of this molecule can induce apoptosis in certain cancer cell lines by disrupting critical signaling cascades involved in cell proliferation and survival.
The synthesis of Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are employed to introduce the desired functional groups efficiently. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable the production of such intricate molecules.
The growing interest in green chemistry has also influenced the synthesis of Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate. Researchers are increasingly adopting environmentally friendly protocols that minimize waste generation and reduce hazardous byproducts. Solvent-free reactions and catalytic methods are being explored to make the synthesis process more sustainable without compromising on efficiency or yield.
In conclusion, Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate (CAS No. 1805664-04-3) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable intermediate for developing drugs with enhanced biological activity. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in advancing medical science.
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